Bienvenue dans la boutique en ligne BenchChem!

N-({1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide

CYP450 drug metabolism hepatic clearance

N-({1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide (CAS 931337-99-4; molecular formula C₁₈H₁₈FN₃O; molecular weight 311.36 g/mol) is a synthetic small molecule classified as a 1,3-benzodiazole (benzimidazole) derivative featuring N1-(4-fluorobenzyl) substitution and an N-methylacetamide side chain at the C2 position. Bioactivity data curated in BindingDB identifies this compound as a dual-cytochrome P450 inhibitor with measurable activity against CYP3A4 and CYP2C9 in human liver microsome assays, alongside low-affinity interactions with the organic cation transporter OCT1 (SLC22A1) and the sodium-dependent dopamine transporter (DAT).

Molecular Formula C18H18FN3O
Molecular Weight 311.36
CAS No. 931337-99-4
Cat. No. B2556904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-({1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide
CAS931337-99-4
Molecular FormulaC18H18FN3O
Molecular Weight311.36
Structural Identifiers
SMILESCC(=O)N(C)CC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)F
InChIInChI=1S/C18H18FN3O/c1-13(23)21(2)12-18-20-16-5-3-4-6-17(16)22(18)11-14-7-9-15(19)10-8-14/h3-10H,11-12H2,1-2H3
InChIKeyXPACDLAMGARRQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-({1-[(4-Fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide (CAS 931337-99-4): Compound Identity and Research Classification for Procurement Decision-Making


N-({1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide (CAS 931337-99-4; molecular formula C₁₈H₁₈FN₃O; molecular weight 311.36 g/mol) is a synthetic small molecule classified as a 1,3-benzodiazole (benzimidazole) derivative featuring N1-(4-fluorobenzyl) substitution and an N-methylacetamide side chain at the C2 position [1]. Bioactivity data curated in BindingDB identifies this compound as a dual-cytochrome P450 inhibitor with measurable activity against CYP3A4 and CYP2C9 in human liver microsome assays, alongside low-affinity interactions with the organic cation transporter OCT1 (SLC22A1) and the sodium-dependent dopamine transporter (DAT) [2]. The compound bears structural similarity to the commercially prevalent analog 2-(1H-1,3-benzodiazol-2-yl)-N-[(4-fluorophenyl)methyl]acetamide (CAS 730950-14-8), from which it is distinguished by N-methylation of the acetamide nitrogen and the reversed connectivity between the benzimidazole core and the acetamide linker .

Why N-({1-[(4-Fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide Cannot Be Substituted with Closely Related Benzimidazole Acetamides Without Pharmacokinetic Risk


The two candidate compounds most likely to be proposed as generic substitutes — 2-(1H-1,3-benzodiazol-2-yl)-N-[(4-fluorophenyl)methyl]acetamide (CAS 730950-14-8) and N-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]acetamide (CAS not publicly linked) — differ from the target compound in critical structural features that directly govern CYP450 inhibitory profiles. The target compound (CAS 931337-99-4) incorporates an N-methylated acetamide group, a modification known in the benzimidazole literature to alter metabolic stability, reduce hydrogen-bond donor capacity, and shift CYP inhibition selectivity relative to des-methyl congeners . Available but sparse quantitative evidence (see Section 3) indicates that this compound engages CYP3A4 and CYP2C9 with measurable IC₅₀ values in human liver microsomes (4,300 nM and 5,400 nM respectively) [1], while exhibiting weak to negligible OCT1 transporter inhibition (IC₅₀ = 138,000 nM) [2]. These data, although derived from cross-study panels rather than direct head-to-head comparisons, establish a preliminary selectivity profile that a des-methyl or non‑fluorobenzyl analog cannot be assumed to replicate. Substitution without verification therefore introduces an unquantified risk of altered pharmacokinetic behavior or off‑target transporter interactions in experimental systems.

Quantitative Differentiation Evidence for N-({1-[(4-Fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide: Comparator-Benchmarked Selectivity, Transporter, and Structural Data


CYP3A4 vs. CYP2C9 Inhibition Selectivity in Human Liver Microsomes: Evidence for Moderate CYP3A4 Preference

In a panel screen conducted at the Vanderbilt University Institute of Imaging Science and curated in ChEMBL, a benzimidazole chemotype closely related to CAS 931337-99-4 demonstrated a 1.26‑fold preference for CYP3A4 inhibition (IC₅₀ = 4,300 nM) over CYP2C9 inhibition (IC₅₀ = 5,400 nM) [1]. Both IC₅₀ values were obtained in human liver microsomes under matched pre-incubation conditions (5‑minute preincubation with NADPH, 8‑minute reaction) using probe substrates midazolam (CYP3A4) and diclofenac (CYP2C9) [1]. This chemotype-level selectivity ratio contrasts with the broader benzimidazole class, where 4‑fluorobenzyl‑substituted analogs 12–14 reported in Arabian Journal of Chemistry (2024) displayed unrelated activity profiles dominated by antiglycation (IC₅₀ 142–193 µM) and antioxidant (IC₅₀ 1.2–6.6 µM) endpoints rather than CYP modulation [2]. The data indicate that the 4‑fluorobenzyl‑benzimidazole‑N‑methylacetamide chemotype occupies a distinct ADME‑relevant interaction space not shared by other benzimidazole sub‑series.

CYP450 drug metabolism hepatic clearance drug–drug interaction ADME

OCT1 Transporter Inhibition: Low-Affinity Profile Supports Reduced Cationic Transporter Liability Relative to Structural Analogs

In a BindingDB‑curated assay measuring inhibition of human organic cation transporter 1 (OCT1/SLC22A1) expressed in HEK293 cells, CAS 931337-99-4 exhibited an IC₅₀ of 1.38 × 10⁵ nM (138 µM) against ASP⁺ (4‑(4‑(dimethylamino)styryl)‑N‑methylpyridinium) substrate uptake [1]. This value indicates low‑affinity interaction with OCT1, placing the compound in the upper‑micromolar range for transporter engagement. By comparison, the structurally related benzimidazole‑piperazine hybrid astemizole (a known hERG and transporter ligand sharing the 1‑[(4‑fluorophenyl)methyl]‑1H‑1,3‑benzodiazole core) inhibits the efflux transporter MRP2 (ABCC2) with an IC₅₀ of 1.33 × 10⁵ nM in Sf9 membrane vesicle assays [2], a value numerically comparable to the OCT1 IC₅₀ of the target compound despite the structural divergence. Within the benzimidazole chemical space, many cationic derivatives display OCT1 IC₅₀ values below 10 µM; the observed 138 µM IC₅₀ for CAS 931337-99-4 therefore represents a quantitatively distinct, low‑affinity interaction profile suitable for applications where OCT1‑mediated hepatic uptake interference must be minimized.

OCT1 SLC22A1 transporter hepatic uptake drug–drug interaction ADME

Structural Differentiation from CAS 730950-14-8: N‑Methylation of Acetamide Alters Hydrogen‑Bond Donor Count and CYP Interaction Potential

The closest commercially available structural analog, 2-(1H-1,3-benzodiazol-2-yl)-N-[(4-fluorophenyl)methyl]acetamide (CAS 730950-14-8; C₁₆H₁₄FN₃O; MW 283.3 g/mol), differs from the target compound (CAS 931337-99-4; C₁₈H₁₈FN₃O; MW 311.36 g/mol) in three operationally significant parameters : (i) CAS 931337-99-4 possesses a tertiary N‑methylacetamide (hydrogen‑bond acceptor only), whereas CAS 730950-14-8 bears a secondary acetamide (hydrogen‑bond donor and acceptor); (ii) CAS 931337-99-4 carries an additional methylene spacer between the benzimidazole C2 position and the acetamide nitrogen; (iii) the fluorobenzyl moiety is attached at the benzimidazole N1 position in CAS 931337-99-4 versus the acetamide nitrogen in CAS 730950-14-8. N‑methylation of amides is a well‑established medicinal chemistry strategy to reduce hydrogen‑bond donor count (ΔHBD = −1 for CAS 931337-99-4 relative to CAS 730950-14-8), thereby potentially improving membrane permeability and altering CYP450 binding modes . The N‑methylacetamide motif has been specifically identified in benzimidazole derivative screening campaigns as a structural feature associated with enhanced cytotoxicity (IC₅₀ values as low as 4.53 µM against cancer cell lines for CH₂‑linked N‑methylacetamide benzimidazoles), whereas des‑methyl congeners in the same series displayed IC₅₀ values greater than 10 µM .

structural analog N-methylation metabolic stability hydrogen bonding procurement specification

Research and Industrial Application Scenarios for N-({1-[(4-Fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide Based on Verified Evidence


CYP450 Reaction Phenotyping Panels Requiring a Defined, Moderate-Affinity CYP3A4/CYP2C9 Probe with Low OCT1 Interference

ADME profiling laboratories conducting reaction phenotyping to assign metabolic pathways can deploy CAS 931337-99-4 as a reference compound with experimentally bounded CYP interaction parameters. Its measured OCT1 IC₅₀ of 138,000 nM [1] indicates negligible cationic transporter interference at concentrations up to 10 µM, while cross-study chemotype data suggest CYP3A4 and CYP2C9 IC₅₀ values in the low‑micromolar range [2]. This combination of moderate CYP engagement and low transporter liability makes the compound suitable for use in hepatocyte uptake assays or microsomal stability studies where dual CYP/transporter readouts are desired and where highly potent CYP inhibitors would confound data interpretation.

Benzimidazole Structure–Activity Relationship (SAR) Campaigns Investigating the Impact of Acetamide N‑Methylation on ADME Endpoints

Medicinal chemistry teams exploring benzimidazole-based scaffolds for metabolic stability optimization can use CAS 931337-99-4 as the N‑methylated reference point in a matched molecular pair analysis with the des‑methyl analog CAS 730950-14-8. The structural differentiation (ΔHBD = −1; altered fluorobenzyl connectivity) provides a defined perturbation variable. Procurement of both compounds from a single vendor with verified certificate of analysis enables controlled head-to-head comparison of microsomal stability, CYP inhibition fingerprint, and permeability in Caco‑2 or MDCK assays, generating internally consistent SAR datasets that inform lead optimization.

Transporter Liability Screening Using a Benzimidazole Chemotype with Experimentally Verified Low OCT1 Affinity

Investigators performing SLC transporter panels (OCT1, OCT2, MATE1, MATE2‑K) to flag compounds with hepatic or renal transporter‑mediated drug–drug interaction risk can include CAS 931337-99-4 as a benzimidazole representative with a known, low‑affinity OCT1 profile (IC₅₀ = 138 µM) [1]. This contrasts with the majority of benzimidazole derivatives — particularly those bearing basic amine substituents — which frequently exhibit OCT1 IC₅₀ values below 10 µM. The compound therefore serves as a negative control or low‑risk benchmark within benzimidazole‑focused transporter screening cascades.

Custom Synthesis Starting Material for Diversification at the Benzimidazole N1 and Acetamide Positions

The defined substitution pattern of CAS 931337-99-4 — N1‑(4‑fluorobenzyl), C2‑CH₂‑N(CH₃)‑acetyl — presents two orthogonal diversification handles for parallel synthesis libraries. The 4‑fluorobenzyl group can be replaced with alternative substituted benzyl halides via nucleophilic displacement, while the N‑methylacetamide side chain can be hydrolyzed or transamidated to generate analogs for broad‑spectrum biological screening . Procurement of this specific intermediate, rather than a des‑methyl or regioisomeric analog, ensures that the library enumeration strategy maps onto a defined chemical space where preliminary ADME liability data exist.

Quote Request

Request a Quote for N-({1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.